2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Furan Derivative: The phenoxy intermediate is then coupled with a furan derivative under specific conditions to introduce the furan moiety.
Amidation Reaction: The final step involves the amidation reaction where the coupled intermediate is reacted with an amine derivative to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- 4-Chloro-3-methylphenoxyacetic acid
- N-(4-Chlorophenyl)-N’-(4-methylphenyl)urea
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H22ClNO3 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H22ClNO3/c1-16-5-7-18(8-6-16)13-24(14-20-4-3-11-26-20)22(25)15-27-19-9-10-21(23)17(2)12-19/h3-12H,13-15H2,1-2H3 |
InChI Key |
UZGCSAMQQWDNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.